molecular formula C15H15ClN2O2 B4723227 N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide

N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B4723227
M. Wt: 290.74 g/mol
InChI Key: UTRXGRSHSAJMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide, also known as CE-123, is a chemical compound that has been studied for its potential use in treating neurological disorders. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of scientific research. In

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood, but it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide has been shown to enhance GABAergic neurotransmission and reduce glutamatergic neurotransmission, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide has been shown to reduce levels of inflammatory cytokines, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide is that it has been shown to have a good safety profile in animal studies. However, one limitation is that the exact mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood, which may make it difficult to design experiments to test its efficacy in humans.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide. One area of interest is exploring its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide and to determine its safety and efficacy in humans. Finally, there is a need for more studies to explore the potential of N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide as a treatment for depression and other mood disorders.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide is a chemical compound that has been studied for its potential use in treating neurological disorders. Its mechanism of action, biochemical and physiological effects, and potential applications in research have been the subject of scientific study. While more research is needed to fully understand its efficacy and safety, N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide shows promise as a potential treatment for a range of neurological disorders.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. In animal studies, N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide has been shown to improve cognitive function and reduce symptoms of depression. Additionally, N-(5-chloro-2-pyridinyl)-2-(4-ethoxyphenyl)acetamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-13-6-3-11(4-7-13)9-15(19)18-14-8-5-12(16)10-17-14/h3-8,10H,2,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRXGRSHSAJMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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